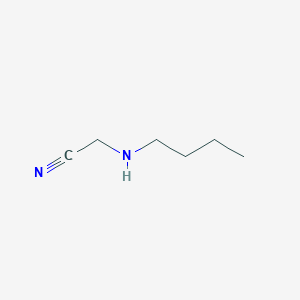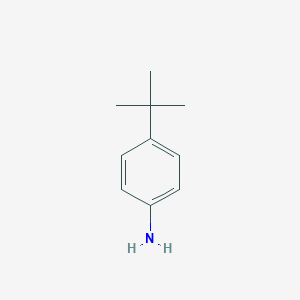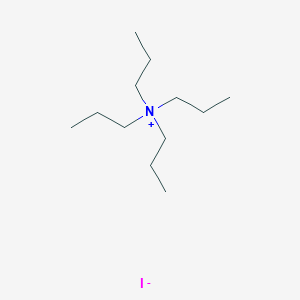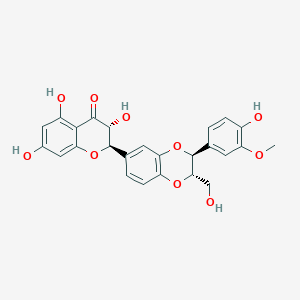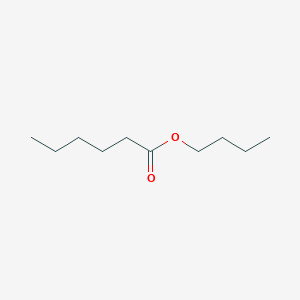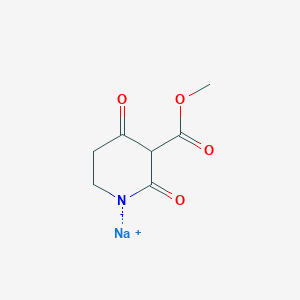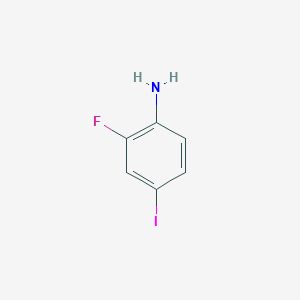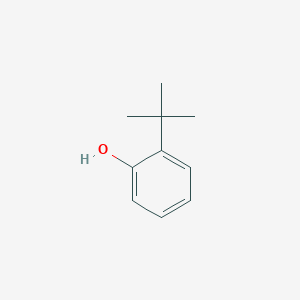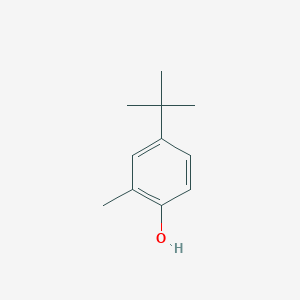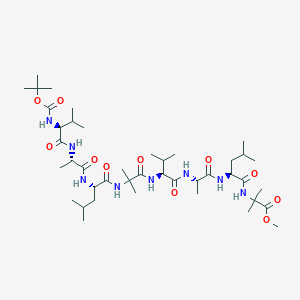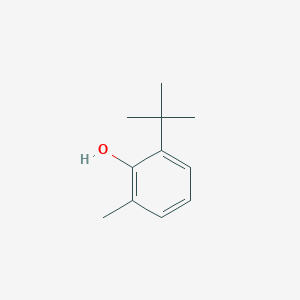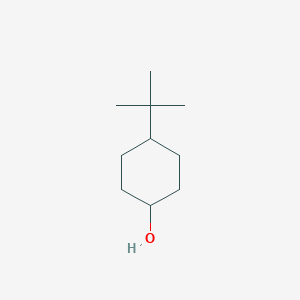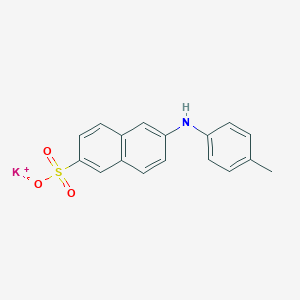
Potassium 6-(p-toluidino)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is a fluorescent probe widely used in scientific research. This compound is known for its ability to measure protein conformational changes and quantitative measurement of protein hydrophobicity processes . It is essentially nonfluorescent in water but becomes highly fluorescent when bound to membranes or hydrophobic domains of proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-(p-toluidino)naphthalene-2-sulphonate typically involves the reaction of 6-naphthalenesulfonic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to maintain the compound’s fluorescent properties .
化学反应分析
Types of Reactions
Potassium 6-(p-toluidino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction is less common but can be used to modify the compound’s structure.
Substitution: This reaction involves replacing the p-toluidino group with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique fluorescent properties that can be used for different applications .
科学研究应用
Potassium 6-(p-toluidino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and conformational changes in proteins.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking protein dynamics.
Industry: Applied in the development of biosensors and analytical devices for detecting various biomolecules.
作用机制
The mechanism by which Potassium 6-(p-toluidino)naphthalene-2-sulphonate exerts its effects involves its interaction with hydrophobic domains of proteins. When the compound binds to these domains, its fluorescence is significantly enhanced. This property allows researchers to monitor changes in protein conformation and interactions in real-time . The molecular targets include various proteins and enzymes, and the pathways involved are related to protein folding and stability .
相似化合物的比较
Similar Compounds
6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt: Similar in structure but uses sodium instead of potassium.
8-Anilino-1-naphthalenesulfonic acid: Another fluorescent probe with different spectral properties.
Uniqueness
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is unique due to its high fluorescence enhancement when bound to hydrophobic domains, making it particularly useful for studying protein interactions and conformational changes . Its potassium salt form also provides specific solubility and stability characteristics that are advantageous in various experimental conditions .
属性
CAS 编号 |
32752-10-6 |
|---|---|
分子式 |
C17H15KNO3S |
分子量 |
352.5 g/mol |
IUPAC 名称 |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21); |
InChI 键 |
ZFJZETSWCLZVEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
手性 SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K] |
Key on ui other cas no. |
32752-10-6 |
Pictograms |
Irritant |
相关CAS编号 |
7724-15-4 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


